2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

Procure the authentic 2,6-dimethoxy regioisomer (CAS 953216-61-0) to probe ortho-methoxy steric effects on kinase selectivity. Unlike the 3,5-dimethoxy analog (CAS 953243-14-6), the 2,6-substitution restricts amide bond rotation and alters hinge-region interactions, directly impacting VEGFR2 vs. PDGFRβ selectivity profiles. With a balanced LogP of 3.1 and TPSA of 87 Ų, this compound fills a critical solubility/selectivity benchmark gap in focused library design. Verify precise isomer identity before ordering—generic scaffold substitution compromises assay reproducibility.

Molecular Formula C22H20N4O4
Molecular Weight 404.426
CAS No. 953216-61-0
Cat. No. B2571667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953216-61-0
Molecular FormulaC22H20N4O4
Molecular Weight404.426
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
InChIInChI=1S/C22H20N4O4/c1-28-17-5-4-6-18(29-2)21(17)22(27)23-15-9-7-14(8-10-15)16-13-26-19(24-16)11-12-20(25-26)30-3/h4-13H,1-3H3,(H,23,27)
InChIKeyOECHBESQXJJRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953216-61-0): Structural Identity and Kinase Scaffold Context


The compound 2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953216-61-0, PubChem CID 16886045) is a synthetic small molecule built on an imidazo[1,2-b]pyridazine core, a privileged scaffold extensively employed in ATP-competitive kinase inhibitor design [1]. Its molecular formula is C22H20N4O4 with a molecular weight of 404.4 g/mol and a computed XLogP3-AA of 3.1 [2]. The molecule features a 2,6-dimethoxybenzamide motif linked via a para-phenyl spacer to the 2-position of a 6-methoxyimidazo[1,2-b]pyridazine. This positions the compound within a well-characterized series of benzamide-bearing imidazo[1,2-b]pyridazine derivatives originally explored for VEGFR2 kinase inhibition, where subtle changes in the benzamide substitution pattern profoundly affect target affinity and selectivity [1].

Why Imidazo[1,2-b]pyridazine Benzamide Analogs Are Not Interchangeable: The Risk of Blind Substitution for CAS 953216-61-0


Within the imidazo[1,2-b]pyridazine benzamide chemotype, minute structural alterations—particularly the position and number of methoxy groups on the terminal benzamide ring—dictate the molecule's three-dimensional conformation, electronic surface, and consequent kinase binding profile [1]. Even positional isomers such as 2,6-dimethoxy (this compound) versus 3,5-dimethoxy (CAS 953243-14-6, PubChem CID 16886029) exhibit distinct intramolecular hydrogen-bonding patterns and steric constraints around the amide linkage, which can alter hinge-region interactions and gatekeeper residue contacts [2]. Generic substitution based solely on core scaffold identity ignores these critical pharmacophoric differences and carries a high probability of divergent potency, selectivity, and physicochemical behavior.

Differential Evidence for 2,6-Dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide vs. Closest Analogs


Regioisomeric Methoxy Substitution: 2,6-Dimethoxy vs. 3,5-Dimethoxy Topology

The 2,6-dimethoxybenzamide moiety of CAS 953216-61-0 positions both methoxy groups ortho to the carbonyl, creating a symmetric steric shield that restricts rotation of the amide bond and biases the conformation of the terminal aromatic ring. In contrast, the 3,5-dimethoxy regioisomer (CAS 953243-14-6) places methoxy groups meta to the carbonyl, exposing the ortho positions to solvent or protein contacts [1]. While no direct head-to-head kinase panel data were publicly located for these two specific regioisomers, the broader VEGFR2 series has demonstrated that moving methoxy substituents from ortho to meta can shift IC50 values by more than one order of magnitude, as different aryl orientations modulate hydrophobic pocket occupancy [2]. Computed molecular descriptors reflect this difference: the 2,6-isomer exhibits a topological polar surface area of 87 Ų and 6 rotatable bonds, identical to the 3,5-isomer in global topology but differing in local electronic distribution due to ortho-methoxy lone-pair conjugation with the aromatic ring [3].

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

Methoxy Count and Position: Comparison with Mono-Methoxy Benzamide Analogs

The target compound contains two methoxy substituents on the benzamide ring, whereas the mono-methoxy analog (2-methoxy, CAS 955801-91-9) bears only one. In the scaffold study by Miyamoto et al., the addition or repositioning of methoxy groups on the benzamide ring systematically modulated VEGFR2 inhibitory potency, with the introduction of a second methoxy group altering both lipophilicity and hydrogen-bond acceptor capacity [1]. The mono-methoxy analog has a molecular weight of 374.4 g/mol versus 404.4 g/mol for the target compound, corresponding to a mass difference of 30 g/mol and a calculated AlogP difference of approximately 0.6 log units (2.5 vs. 3.1) [2]. Higher methoxy count in the 2,6-disubstituted system may enhance passive membrane permeability but could reduce aqueous solubility, a trade-off that must be evaluated in the context of the intended assay format requiring DMSO stock compatibility [3].

Lipophilic efficiency Solubility-permeability balance Analog series differentiation

Imidazo[1,2-b]pyridazine Scaffold: Kinase Selectivity vs. Alternative Hinge-Binding Cores

The imidazo[1,2-b]pyridazine core of the target compound was specifically designed as a hinge-binding element to achieve selectivity for VEGFR2 over closely related kinases. In the foundational series, lead compound 6b (bearing a 3-trifluoromethylbenzamide) exhibited a VEGFR2 IC50 of 7.1 nM and a PDGFRβ IC50 of 15 nM, yielding a selectivity ratio of approximately 2.1-fold [1]. While compound 6b differs in its benzamide substitution, the core scaffold has demonstrated successful discrimination between kinase family members. By contrast, pyrrolo[3,2-d]pyrimidine-based hinge binders in the same study showed less favorable selectivity windows. Although direct kinase profiling data for CAS 953216-61-0 are not publicly reported, the scaffold's established selectivity precedent supports its prioritization when screening for kinase-specific readouts [2].

Kinase hinge binder Scaffold selectivity VEGFR2 vs. off-target

Physicochemical Property Profile: Explicit Comparator Analysis for Assay Design

For researchers procuring this compound for in vitro assays, computed physicochemical parameters provide a baseline for experimental planning. The target compound has a calculated LogP (XLogP3-AA) of 3.1, indicating moderate lipophilicity that typically correlates with DMSO solubility exceeding 10 mM for stock solutions [1]. By comparison, the 3-chloro analog (3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide) introduces a halogen substituent that increases LogP to approximately 3.8 and can affect solubility and protein binding. The target compound's 6 hydrogen-bond acceptors and 1 donor confer a balanced profile suitable for both biochemical and cellular assay formats. Without explicit comparative solubility data, these computed values serve as the primary differentiator for solvent system selection [2].

Solubility optimization DMSO stock preparation Physicochemical comparability

Critical Caveat: Absence of Direct Comparative Bioactivity Data

It must be explicitly noted that no publicly available peer-reviewed study or patent was identified that reports quantitative biochemical IC50, Kd, cellular EC50, or in vivo pharmacokinetic parameters specifically for 2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide [1]. All differentiation claims presented in this guide derive from scaffold-level SAR inference, computed physicochemical descriptors, and structural comparisons with closely related analogs. Users considering this compound for targeted kinase inhibition, phenotypic screening, or chemical probe development must commission bespoke profiling to establish its potency, selectivity, and ADME parameters relative to competitor analogs [2]. Procurement decisions should weigh this evidence gap against the compound's unique 2,6-dimethoxy substitution pattern and its theoretical advantages.

Data transparency Empirical validation requirement Procurement risk assessment

Scientific and Industrial Applications Supported by Differential Evidence for CAS 953216-61-0


Kinase Profiling and Selectivity Panel Screening Leveraging Scaffold Precedent

The imidazo[1,2-b]pyridazine core has demonstrated measurable selectivity for VEGFR2 over PDGFRβ (2.1-fold for lead analog 6b) [1]. Laboratories procuring this compound for kinase selectivity panels can use the 2,6-dimethoxy substitution as a tool to probe how ortho-methoxy steric effects further modulate selectivity relative to meta-substituted analogs. This application is supported by the scaffold's crystallographically designed hinge-binding mode.

Structure-Activity Relationship Studies of Methoxy Topology Effects on Kinase Binding

When used alongside its 3,5-dimethoxy regioisomer (CAS 953243-14-6), this compound enables direct investigation of how the spatial arrangement of methoxy groups affects kinase active-site interactions [2]. The 2,6-orientation restricts amide bond rotation more severely than the 3,5-arrangement, a property that can be correlated with biochemical potency and selectivity in paired testing.

Physicochemical Property Benchmarking for Formulation Development

With a computed XLogP3-AA of 3.1 and TPSA of 87 Ų, this compound occupies a favorable middle ground between more lipophilic chloro-substituted analogs (estimated LogP ~3.8) and the less lipophilic unsubstituted benzamide (LogP ~2.6) [3]. Medicinal chemistry teams synthesizing focused libraries can use this compound to benchmark DMSO solubility limits and non-specific binding thresholds in their assay cascade.

Preclinical Candidate Validation Requiring Bespoke Biological Profiling

Institutions selecting this compound as a starting point for lead optimization must acknowledge the absence of public bioactivity data and plan a comprehensive profiling campaign encompassing biochemical IC50 determination, cellular target engagement assays, and initial ADME evaluation. The compound's structural novelty and scaffold heritage justify this investment when the 2,6-dimethoxy topological signature is hypothesized to address a specific selectivity gap [4].

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